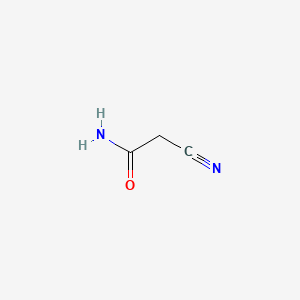

2-Cyanoacetamide

Descripción

Historical Context and Evolution of Research on 2-Cyanoacetamide

Research involving this compound has evolved significantly since its early mentions. While specific details on the earliest historical context are limited in the provided sources, its preparation from ethyl cyanoacetate (B8463686) and ammonia (B1221849), or from chloroacetamide and sodium cyanide, indicates its presence in synthetic organic chemistry for a considerable time. chemicalbook.comthieme-connect.com Early applications included its use as a starting reagent for vitamin B6 synthesis and in analytical methods for carbohydrates due to its fluorescence properties when reacted with reducing carbohydrates in a borate (B1201080) buffer. chemicalbook.comsanjaychemindia.commultichemindia.comsigmaaldrich.com

The recognition of this compound as a versatile synthon gained prominence as chemists explored its reactivity in various condensation and cycloaddition reactions. thieme-connect.comtubitak.gov.tr The development of new synthetic methodologies, including those employing microwave irradiation and ultrasound, has further expanded its applications in recent decades, aligning with principles of green chemistry. nih.govmdpi.com

Significance of this compound as a Synthon in Organic Chemistry

This compound holds significant importance as a synthon in organic chemistry due to its polyfunctional nature, allowing it to participate in a wide array of reactions. The presence of an active methylene (B1212753) group (C2) makes it particularly valuable in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form α,β-unsaturated nitrile derivatives. thieme-connect.comnih.govresearchgate.net

Its reactivity extends to various cyclization reactions, enabling the synthesis of diverse heterocyclic compounds. These include pyrazole, pyridine (B92270), pyrimidine (B1678525), thiazole (B1198619), and thiophene (B33073) derivatives, which are crucial scaffolds in medicinal chemistry, agrochemicals, and materials science. chemicalbook.comtubitak.gov.trresearchgate.netekb.eg The compound's ability to act as both a nucleophile and an electrophile, depending on the reaction conditions, contributes to its versatility in constructing complex molecular architectures. tubitak.gov.tr

Detailed research findings highlight its use in specific synthetic transformations:

Knoevenagel Condensation: Reaction with aromatic aldehydes in the presence of catalysts like ammonium (B1175870) acetate (B1210297) yields α,β-unsaturated this compound derivatives. nih.gov

Gewald Reaction: Reaction with ketones or aldehydes and elemental sulfur in the presence of a base affords substituted 2-aminothiophenes. thieme-connect.comresearchgate.netacs.org

Synthesis of Pyridines: this compound derivatives are used in the synthesis of pyridines, including substituted 1,2-dihydropyridines. researchgate.netekb.egresearchcommons.org

Synthesis of Thiazoles and Thiazolidinones: It serves as a precursor for the synthesis of thiazole and thiazolidinone derivatives through reactions with appropriate reagents. ekb.egresearchcommons.orgniscpr.res.in

The synthetic utility of this compound is further underscored by its application in multicomponent reactions (MCRs), providing efficient pathways to generate libraries of diverse compounds. acs.org

Overview of Key Research Areas and Interdisciplinary Relevance

The research involving this compound spans several key areas and demonstrates significant interdisciplinary relevance. Its primary application as a synthon in organic synthesis is central to the development of new chemical entities. multichemindia.comresearchgate.netchemimpex.com

Key research areas include:

Medicinal Chemistry: this compound derivatives are explored for their potential biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. nih.govekb.eg It is utilized as an intermediate in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs). multichemindia.com Research involves synthesizing novel heterocyclic systems containing the this compound moiety and evaluating their pharmacological potential. tubitak.gov.trresearchgate.netekb.eg

Agrochemicals: The compound is used in the production of pesticides and herbicides. multichemindia.comchemimpex.com Its derivatives are investigated for their efficacy in crop protection. chemimpex.com

Materials Science: this compound is employed in the production of polymers and resins, contributing to materials with enhanced properties. multichemindia.comchemimpex.com

Analytical Chemistry: Its reaction with reducing carbohydrates to produce fluorescence is utilized in automated analysis methods. chemicalbook.comsanjaychemindia.commultichemindia.comsigmaaldrich.com It has also been used in spectrofluorimetric methods for the determination of certain drugs and in the spectrophotometric assay of enzyme activity, such as cellulase (B1617823). chemicalbook.comsigmaaldrich.comscialert.netresearchgate.net

Astrochemistry: Studies have investigated the potential formation pathways of protonated this compound under interstellar conditions, highlighting its relevance in understanding the chemistry of the interstellar medium and the formation of complex organic molecules in space. aanda.orgnih.govaanda.org

Corrosion Inhibition: Derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like aluminum and Inconel 800. researchgate.netnih.gov

The interdisciplinary relevance of this compound is evident in its application across chemistry, biology, materials science, and even astronomy, driven by its unique structural features and versatile reactivity.

Data Table: Selected Physical Properties of this compound

| Property | Value | Source |

| Appearance | White or light yellow crystal or powder | chemicalbook.comsanjaychemindia.com |

| Molecular Formula | C₃H₄N₂O | sanjaychemindia.comwikipedia.orgfishersci.fi |

| Molar Mass | 84.078 g·mol⁻¹ | wikipedia.org |

| Melting Point | 119 to 121 °C | sigmaaldrich.comaanda.orgwikipedia.org |

| Solubility | Highly soluble in water | sanjaychemindia.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJMPUGMZIKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051552 | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Cyanoacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: DECOMPOSES | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 6.5 ML COLD WATER; 1.3 G @ 0 °C IN 100 ML OF 95% ALCOHOL; 3.1 G @ 26 °C IN 100 ML OF 95% ALCOHOL; 7.0 G @ 44 °C IN 100 ML OF 95% ALCOHOL; 14.0 G @ 62 °C IN 100 ML OF 95% ALCOHOL; 21.5 G @ 71 °C IN 100 ML OF 95% ALCOHOL | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, PLATES (WATER), WHITE POWDER | |

CAS No. |

107-91-5 | |

| Record name | Cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBK38G2YXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119.5 °C | |

| Record name | CYANOACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2817 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 2 Cyanoacetamide and Its Derivatives

Classical Synthetic Routes to 2-Cyanoacetamide

Traditional methods for synthesizing this compound typically involve the reaction of a cyanoacetic acid ester with ammonia (B1221849). These methods have been foundational in providing access to this important compound for many years.

Preparation from Ethyl Cyanoacetate (B8463686) and Ammonia

A widely documented and established method for the synthesis of this compound involves the reaction between ethyl cyanoacetate and ammonia. This reaction proceeds through the aminolysis of the ester group by ammonia.

One described procedure involves pouring ethyl cyanoacetate into concentrated aqueous ammonia. orgsyn.org The mixture, initially cloudy, becomes clear upon shaking and a slight warming effect is observed. orgsyn.org Allowing the mixture to stand in an ice-salt bath facilitates the precipitation of the product. orgsyn.org The solid product is then collected by filtration and washed with ice-cold ethyl alcohol. orgsyn.org Further purification can be achieved through recrystallization from hot alcohol, often with the use of decolorizing charcoal to obtain a pure, white crystalline product. orgsyn.org The reported yield for this method can be in the range of 86–88%. orgsyn.org

Another approach mentions treating ethyl cyanoacetate with concentrated aqueous ammonia or liquid ammonia, resulting in cyanoacetamide with a melting point of 118-120°C. nii.ac.jp A mixture of ethyl cyanoacetate and liquid ammonia stood for 24 hours, followed by evaporation of the ammonia and recrystallization from alcohol, yielded cyanoacetamide with a melting point of 114-118°C and a yield of 91.0%. nii.ac.jp

Other Established Synthetic Protocols

Beyond the reaction with ethyl cyanoacetate, other established methods exist for the preparation of this compound. One such route involves the synthesis from chloroacetic acid. This process typically proceeds via a Kolbe nitrile synthesis, followed by Fischer esterification, and subsequent ester aminolysis. wikipedia.org

Additionally, cyanoacetamide can be prepared from cyanoacetic acid and ammonia. google.com One process describes the reaction of crude cyanoacetic acid with a monohydric alcohol that forms an azeotrope with water, followed by the reaction of the resulting ester with ammonia in the presence of a basic catalyst. google.com

Advanced Synthetic Approaches for this compound Derivatives

The reactivity of the active methylene (B1212753) group in this compound makes it a valuable reactant in various condensation reactions, particularly the Knoevenagel condensation, for the synthesis of a wide range of derivatives.

Knoevenagel Condensation Reactions with this compound

The Knoevenagel condensation is a prominent method for synthesizing α,β-unsaturated this compound derivatives. This reaction typically involves the condensation of this compound with carbonyl compounds, such as aldehydes or ketones, catalyzed by a weak base. nih.gov The reaction leads to the formation of a new carbon-carbon double bond.

The Knoevenagel condensation of aldehydes with active methylene compounds like cyanoacetamide is a widely used method for the formation of C-C bonds and in the synthesis of heterocycles. researchgate.net Various catalysts have been explored for this reaction. researchgate.net

Microwave irradiation has been successfully applied to accelerate Knoevenagel condensation reactions involving this compound, offering rapid and efficient synthesis of α,β-unsaturated derivatives. researchgate.netnih.govbanglajol.info This approach often leads to reduced reaction times and high yields. unifap.brniscpr.res.in

Studies have demonstrated the synthesis of α,β-unsaturated this compound derivatives using microwave-assisted Knoevenagel condensation. nih.gov For instance, the synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide from 4-hydroxybenzaldehyde (B117250) and this compound was achieved using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation for a short duration (40 seconds). nih.gov This method yielded the product as a black-brown crystalline solid with a high yield (98.6%). nih.gov

Microwave-assisted Knoevenagel condensation of aromatic aldehydes with active methylene compounds, including cyanoacetamide, catalyzed by urea (B33335) has been reported to proceed smoothly under mild and solvent-free conditions, providing products in good yield. banglajol.info Another study describes a rapid and simple procedure for microwave-assisted Knoevenagel condensation catalyzed by ammonium sulphamate under solvent-free conditions, yielding arylidene derivatives in excellent yields with short reaction times. niscpr.res.in

Various catalysts have been employed to facilitate the Knoevenagel condensation of this compound with carbonyl compounds. These catalysts, typically basic in nature, help to activate the active methylene group of this compound.

Ammonium Acetate (NH4OAc): Ammonium acetate is a commonly used catalyst in Knoevenagel condensation reactions. It has been utilized in the microwave-assisted synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide from 4-hydroxybenzaldehyde and this compound. nih.gov

Piperidine (B6355638): Piperidine is another base that catalyzes Knoevenagel condensations. It has been used in the Knoevenagel condensation of this compound with 6-nitroveratraldehyde (B1662942) in methanol. chemspider.com

N-Methylpiperazine: N-Methylpiperazine, a heterocyclic amine, can also act as a catalyst in organic reactions. While the provided search results mention N-methylpiperazine in other contexts fishersci.nowikipedia.orgwikidata.orgfishersci.ca, direct information on its use as a catalyst specifically for the Knoevenagel condensation of this compound within the search results is limited. However, as a basic amine, it could potentially catalyze such a reaction, similar to piperidine.

The choice of catalyst and reaction conditions can influence the reaction rate, yield, and selectivity of the Knoevenagel condensation, impacting the synthesis of specific this compound derivatives.

Table 1: Selected Examples of Knoevenagel Condensation with this compound

| Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-hydroxybenzaldehyde | Ammonium Acetate | Microwave irradiation, 40 s | 2-(4-hydroxybenzylidene)-cyanoacetamide | 98.6 | nih.gov |

| 6-nitroveratraldehyde | Piperidine | Methanol | Product from condensation | Not specified | chemspider.com |

| Aromatic aldehydes | Urea | Microwave irradiation, solvent-free | Substituted olefins | Good | banglajol.info |

| Aromatic aldehydes | Ammonium sulphamate | Microwave irradiation, solvent-free | Arylidene derivatives | Excellent | niscpr.res.in |

| Aldehydes | Triethylamine (B128534) | Microwave irradiation, NaCl solution, 35 min | (E)-2-cyano-3-aryl derivatives | 90-99 | benthamscience.com |

Solvent-Free Knoevenagel Condensation Conditions

The Knoevenagel condensation is a fundamental carbon-carbon bond forming reaction involving the condensation of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. This compound, possessing a highly acidic methylene group, readily undergoes Knoevenagel condensation. Conducting this reaction under solvent-free conditions offers environmental and economic advantages by eliminating the need for organic solvents.

Various aliphatic, aromatic, and heteroaromatic aldehydes have been shown to react with this compound under solvent-free conditions in the presence of catalysts like N-methylpiperazine to yield Knoevenagel condensation products, which are α,β-unsaturated nitrile derivatives. researchgate.netresearchgate.net These products are important precursors for the synthesis of heterocycles. researchgate.netresearchgate.net Another study demonstrated the use of L-tyrosine as an efficient catalyst for the solvent-free Knoevenagel condensation of arylaldehydes with active methylene compounds, including cyanoacetamide, under grindstone methodology at room temperature, affording cyanoacrylamides in good yields and high purity within short reaction times (5-10 minutes). derpharmachemica.com Biogenic calcium and barium carbonates have also been investigated as basic heterogeneous catalysts for the solvent-free Knoevenagel reaction between 5-HMF derivatives and active methylene compounds like this compound, producing 3-(furan-2-yl)acrylonitrile derivatives in good yields (71–87%). mdpi.com Microwave-assisted ammonium formate-mediated Knoevenagel condensation under solvent-free conditions has also been reported for the synthesis of functionalized olefins from aromatic aldehydes and cyanoacetamide, achieving good yields (76–95%) and high purity in very short reaction times (0.75–3 minutes). tandfonline.com

Research findings indicate that the condensation of arylaldehydes with electron-withdrawing groups proceeds more rapidly and with higher yields compared to those with electron-donating groups under solvent-free grindstone conditions catalyzed by L-tyrosine. derpharmachemica.com

Alkylation Reactions of this compound

Alkylation of this compound can occur at different positions due to the presence of nucleophilic centers at the C2 carbon and the nitrogen atom of the amide group. thieme-connect.com

C2 Alkylation of this compound

The C2 carbon of this compound is readily alkylated. researchgate.netresearchgate.netthieme-connect.com Nucleophilic substitution reactions can occur under mild conditions. For instance, the reaction of this compound with (benzamidomethyl)triethylammonium chloride in aqueous media at ambient temperature without a catalyst resulted in the formation of disubstituted cyanoacetamide. researchgate.netresearchgate.netthieme-connect.com Triethylamine-catalyzed alkylation of this compound with 2-chloroacetoacetate followed by intramolecular cyclization and dehydration has been shown to yield substituted pyrroles in good yield. researchgate.netresearchgate.net

Reductive N-Alkylation of this compound with Aldehydes/Ketones

Reductive N-alkylation is a method for synthesizing secondary or tertiary amines by reacting an amine with an aldehyde or ketone, followed by reduction of the intermediate imine. masterorganicchemistry.com This approach can be applied to the synthesis of secondary amides through the direct reductive N-alkylation of primary amides, including this compound, with aldehydes or ketones. researchgate.netresearchgate.net Triarylstibine-modified Co2(CO)8 has been identified as an efficient homogeneous catalytic system for this transformation. researchgate.netresearchgate.net For example, the reaction of 4-tert-butyl benzaldehyde (B42025) with this compound using this catalytic system yielded the corresponding secondary amide in 90% yield. researchgate.netresearchgate.net

Gewald Reactions Utilizing this compound

The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes. It typically involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as this compound) and elemental sulfur in the presence of a base. researchgate.netresearchgate.netnih.govacs.org This reaction is notable for incorporating elemental sulfur at ambient temperature and is widely used in the pharmaceutical industry due to the biological activity of 2-aminothiophene derivatives. nih.gov

The Gewald reaction of a ketone or aldehyde with this compound in the presence of a base and elemental sulfur affords substituted 2-aminothiophenes. researchgate.netresearchgate.net For instance, the preparation of a thiophene (B33073) derivative from butyraldehyde, this compound, and elemental sulfur in DMF has been described. researchgate.netresearchgate.net The basic condition is critical for the cyclization step in the Gewald reaction. nih.gov Protocols for the synthesis of 2-aminothiophene-3-carboxamides from cyanoacetamides, aldehydes or ketones, and sulfur via a Gewald-3CR variation often involve a simple workup by precipitation in water and filtration. acs.org

Michael Addition Reactions with this compound

The Michael addition is a 1,4-conjugate addition reaction involving a nucleophile attacking an electron-deficient double or triple bond. This compound can act as a nucleophile in Michael addition reactions due to its active methylene group. researchgate.netresearchgate.nettandfonline.com

1,4-Conjugate addition of this compound to butenonyl C-glycosides has been carried out in the presence of organic bases in organic solvents under a nitrogen atmosphere. researchgate.netresearchgate.net This reaction is often followed by oxidative aromatization to form glycopyranosyl methylpyridones. researchgate.netresearchgate.net The reaction proceeds via Michael addition of cyanoacetamide to the butenonyl C-glycoside, followed by dehydrative cyclization and oxidative aromatization. researchgate.net The reaction of arylidene derivatives of cyanoacetamide with other compounds has also been shown to lead to condensed 2-oxo-pyridine derivatives via Michael addition. tandfonline.com

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloaddition with Azides)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. This compound can participate in cycloaddition reactions, including [3+2] dipolar cycloadditions. researchgate.netresearchgate.net

[3+2] Dipolar cycloaddition of azides and this compound can yield substituted 5-amine-4-carbamoyl-1,2,3-triazoles. researchgate.netresearchgate.net For example, the cycloaddition of diethyl (R)-3-azidophosphonate and this compound in DMSO in the presence of potassium carbonate provided a phosphonate-substituted triazole in 70% yield. researchgate.netresearchgate.net While the classic thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes typically requires elevated temperatures and can yield mixtures of regioisomers, catalyzed variants, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient and regioselective, aligning with "click chemistry" principles. organic-chemistry.orgwikipedia.org Although the provided search results specifically mention the reaction of azides with this compound yielding triazoles, the general principle of [3+2] cycloaddition involving azides as dipoles is relevant.

Reactions with Isothiocyanates and Subsequent Heterocyclization

This compound and its derivatives readily react with isothiocyanates, leading to the formation of intermediates that can undergo subsequent heterocyclization reactions to yield various ring systems, including thiazoles and pyrimidines.

The reaction typically involves the addition of the active methylene group of the cyanoacetamide derivative to the carbon atom of the isothiocyanate group, often in the presence of a base such as potassium hydroxide (B78521). This step forms a non-isolable intermediate salt. sapub.orgmdpi.comjst.go.jp This intermediate can then cyclize when treated with appropriate reagents, such as α-halocarbonyl compounds, to afford heterocyclic structures like thiazole (B1198619) derivatives. sapub.org For instance, the reaction of a cyanoacetamide derivative with phenyl isothiocyanate in the presence of potassium hydroxide in DMF yields an intermediate potassium salt, which upon treatment with α-halocarbonyl compounds like chloroacetyl chloride or bromoacetone (B165879), furnishes thiazole derivatives. sapub.org

Another pathway involves the reaction of cyanoacetamide derivatives with elemental sulfur and isothiocyanates, which can lead to the formation of thiazole-2-thione derivatives. sapub.orgmdpi.com Similarly, reactions with elemental sulfur and malononitrile (B47326) can afford thiophene derivatives. sapub.orgmdpi.com

The reaction of isothiocyanates with this compound can also lead to the formation of pyrimidine (B1678525) derivatives. For example, refluxing phthalimidoacetyl isothiocyanate with this compound in acetonitrile (B52724) can yield pyrimidine derivatives. jst.go.jp The presence of a base like piperidine can influence the specific pyrimidine derivative formed. jst.go.jp

Detailed research findings illustrate these reactions. For example, the reaction of a cyanoacetamide derivative with phenyl isothiocyanate and elemental sulfur gave a thiazole-2-thione derivative, confirmed by spectroscopic data including 1H-NMR which showed characteristic peaks for NH₂ and amidic NH protons. sapub.org The reaction with phenyl isothiocyanate and KOH followed by treatment with bromoacetone yielded a thiazole derivative, with its structure supported by elemental analysis and spectral data, including IR bands confirming the presence of C=O groups. sapub.org

Synthesis of Specific Halogenated this compound Derivatives

Halogenated derivatives of this compound are important intermediates in organic synthesis. The introduction of halogen atoms, particularly bromine, at the α-carbon position modifies the reactivity of the molecule.

Bromination of this compound

The bromination of this compound can selectively yield monobrominated or dibrominated products depending on the reaction conditions. Direct bromination of this compound with bromine can lead to the formation of 2-bromo-2-cyanoacetamide (B75607) or 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA). google.comwikipedia.org

Historically, attempts to prepare 2-bromo-2-cyanoacetamide by direct reaction with bromine in certain solvents like acetic acid or water resulted in the formation of the dibrominated product or other side reaction products. google.com For instance, adding a mole of bromine to a mole of cyanoacetamide in water yielded a mixture of dibromo cyanoacetamide and unreacted cyanoacetamide. google.com

An efficient method for the preparation of 2-bromo-2-cyanoacetamide involves the addition of about one mole equivalent of bromine to a suspension of this compound in specific organic solvents such as benzene, lower alkylated benzenes, or halogenated lower aliphatic hydrocarbons, at temperatures between 20 °C and 120 °C, preferably 40-100 °C. google.com This method favors the formation of the monobrominated product to the substantial exclusion of the dibrominated amide. google.com The reaction is carried out in the absence of a halogenation catalyst or halogen carrier. google.com

2,2-Dibromo-2-cyanoacetamide (DBNPA) can be synthesized by reacting cyanoacetamide with bromine, often in aqueous media. google.comsigmaaldrich.com One method involves directly introducing chlorine into an aqueous medium containing cyanoacetamide and alkali bromide at a controlled temperature. google.com In this process, the alkali bromide reacts with chlorine to regenerate bromine in situ, which then reacts with cyanoacetamide to form 2,2-dibromo-2-cyanoacetamide. google.com

2-Bromo-2-cyanoacetamide is also recognized as a transformation product of 2,2-dibromo-3-nitrilopropionamide (DBNPA).

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives focuses on developing environmentally sustainable processes that minimize or eliminate the use and generation of hazardous substances. mdpi.comrsc.org

Environmentally Sustainable Synthetic Processes

Environmentally sustainable synthetic processes for this compound and its derivatives aim to reduce environmental impact through various strategies, including the use of milder reaction conditions, atom-economical reactions, and environmentally friendly solvents or solvent-free conditions. rsc.orgresearchgate.net

For example, the synthesis of 2-imino-2H-chromene-3-carboxamides, derivatives that can be prepared from N-substituted cyanoacetamides, has been achieved using aqueous sodium carbonate or hydrogen carbonate solution at room temperature. rsc.org This approach represents a greener alternative compared to methods requiring organic solvents and heating. rsc.org

Multicomponent reactions (MCRs) involving cyanoacetamide derivatives can also be designed to be more environmentally friendly by reducing the number of synthetic steps and minimizing waste generation. ijrpr.comnih.gov The development of efficient and eco-friendly methodologies for the synthesis of various heterocyclic compounds utilizing cyanoacetamide as a starting material is an active area of research. nih.govscirp.org

Parallel Synthesis Strategies for this compound Arrays

Parallel synthesis strategies have been developed for the efficient generation of arrays or libraries of this compound derivatives. These strategies are particularly valuable in drug discovery and materials science for creating diverse sets of compounds for screening and evaluation. epa.govnih.govresearchgate.netacs.org

Protocols for the parallel synthesis of arrays of cyanoacetamides on a multigram scale have been described. ijrpr.comnih.govresearchgate.netacs.org These methods often involve the reaction of primary amines with alkyl cyanoacetates, such as methyl cyanoacetate, in a parallel setup to yield a variety of corresponding cyanoacetamides. researchgate.net These synthesized cyanoacetamides can then be utilized as key building blocks in subsequent multicomponent reactions to generate diverse heterocyclic scaffolds, such as 2-aminothiophenes, 2-aminoquinolines, and 2-aminoindoles, via reactions like the Gewald three-component reaction. researchgate.net

These parallel synthesis approaches often feature convenient work-up procedures, such as simple filtration and washing, contributing to their efficiency and scalability. ijrpr.comnih.govresearchgate.netacs.org The ability to rapidly synthesize arrays of cyanoacetamides greatly expands the chemical space accessible through multicomponent reactions utilizing cyanoacetic acid derivatives. ijrpr.comnih.govresearchgate.netacs.org

Data from parallel synthesis studies can include the number of compounds synthesized and the yields obtained for each derivative. For instance, one study describes protocols for the parallel synthesis of arrays of cyanoacetamides on a multigram scale, detailing the synthesis of fifty-two products. ijrpr.comnih.govresearchgate.netacs.org

Applications of 2 Cyanoacetamide in Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a prominent application of 2-cyanoacetamide. ekb.eg It is frequently used in reactions that lead to the formation of important ring systems such as pyridines and pyrimidines. ekb.egnih.gov

Pyridine (B92270) Derivatives

This compound is a valuable starting material for the synthesis of various pyridine derivatives. ekb.egnih.govderpharmachemica.comderpharmachemica.comsynhet.comorientjchem.orgresearchgate.net Reactions involving this compound and compounds containing electrophilic centers or 1,3-dicarbonyl motifs can lead to the formation of the pyridine ring. derpharmachemica.comresearchgate.net

Polysubstituted Pyridine Derivatives

Polysubstituted pyridine derivatives can be efficiently synthesized using this compound or its derivatives. One approach involves the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamides with arylidene malononitriles or arylidene ethyl cyanoacetates. rsc.orgnih.govrsc.orghilarispublisher.com This reaction can be catalyzed by organocatalysts like L-proline under conditions such as sonochemical irradiation, leading to high yields of polysubstituted pyridines incorporating a benzothiazole (B30560) moiety. rsc.orgnih.govrsc.orghilarispublisher.com For instance, the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with arylidenemalononitriles in the presence of L-proline in ethanol (B145695) under sonication has been shown to yield 6-amino-1-benzothiazol-2-yl-2-oxo-4-arylpyridine-3,5-dicarbonitrile derivatives. rsc.org

Another method for synthesizing polysubstituted pyridines involves the reaction of cyanoacetamide derivatives with 1,3-dicarbonyl compounds or through ternary condensation reactions with aldehydes and malononitrile (B47326). researchgate.netarabjchem.org

Aminopyridone Derivatives

Aminopyridone derivatives can be synthesized by treating cyanoacetamide with reagents such as arylidenemalononitrile, arylmethylidene-cyanoacetate, or 2-(2-oxoindolin-3-ylidene)-malononitrile. derpharmachemica.comderpharmachemica.com Cyclocondensation reactions of cyanoacetamide with 1,3-dicarbonyl compounds like acetylacetone, benzoylacetone, or ethyl acetoacetates also furnish pyridinone derivatives. derpharmachemica.comderpharmachemica.com Additionally, aminopyridone derivatives can be obtained from the reaction of cyanoacetamide with aromatic aldehydes and malononitrile in the presence of a catalyst like piperidine (B6355638). ingentaconnect.commdpi.com

Pyrimidine (B1678525) Derivatives

This compound and its derivatives are utilized in the synthesis of pyrimidine derivatives. ekb.egnih.gov These syntheses often involve the reaction of cyanoacetamide with compounds containing suitable electrophilic centers or through condensation reactions with urea (B33335) or thiourea (B124793) derivatives. researchgate.netscirp.orgias.ac.in

2-Oxopyrimidine and 2-Thioxopyrimidine Derivatives

The synthesis of 2-oxopyrimidine and 2-thioxopyrimidine derivatives can be achieved using this compound or its precursors. For example, a benzylidenecyanoacetamide derivative has been used to prepare 2-oxopyrimidine derivatives through condensation with urea in refluxing ethanol with a catalytic amount of piperidine. researchgate.netscirp.org Similarly, 2-thioxopyrimidine derivatives can be obtained by the condensation of benzylidenecyanoacetamide derivatives with thiosemicarbazide (B42300) under similar conditions. researchgate.netscirp.org Another method involves the reaction of substituted benzaldehydes, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium (B1175870) chloride. ias.ac.in

Thiazole (B1198619) and Benzothiazolyl Derivatives

This compound and its derivatives are also employed in the synthesis of thiazole and benzothiazolyl derivatives. ekb.egrsc.orgtandfonline.com Reactions often involve the interaction of cyanoacetamide with compounds containing sulfur and other appropriate functional groups. ekb.egtandfonline.comnih.gov

Benzothiazolyl derivatives can be obtained by reacting this compound derivatives with O-aminothiophenol under basic conditions. ekb.eg This reaction leads to the formation of 2-benzothiazolyl derivatives with the loss of the cyano group. ekb.eg

The synthesis of thiazole derivatives can involve the reaction of cyanoacetamide with phenyl isothiocyanate and elemental sulfur, yielding thiazole-2-thione derivatives. ingentaconnect.comnih.gov Another route to thiazole derivatives involves the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with appropriate chemical reagents. nih.gov For example, reacting N-(benzothiazol-2-yl)-2-cyanoacetamide with dimethylformamide dimethylacetal (DMF-DMA) affords an intermediate that can be further transformed into various heterocyclic compounds, although the direct formation of thiazoles from this intermediate isn't explicitly detailed in the provided snippets. researchgate.net However, other cyanoacetamide derivatives have been shown to react with α-halocarbonyl compounds to produce 1,3-thiazole derivatives. researchcommons.org

Pyrrole (B145914) Derivatives

This compound can be employed in the synthesis of pyrrole derivatives. For instance, the condensation of cyanoacetamide with phenacyl bromide in the presence of a basic catalyst like triethylamine (B128534) in boiling ethanol has been reported to yield pyrrole derivatives. Another approach involves the condensation of cyanoacetamide with phenacyl bromide and malononitrile in the presence of sodium ethoxide to produce pyrrole derivatives. researchgate.net

Quinoxalinone Derivatives

This compound derivatives have been identified as vital synthons in the synthesis of biologically active heterocyclic systems, including quinoxalinones. ekb.eg A one-pot strategy for the synthesis of quinoxalin-2-ones involves the tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides with tert-butyl nitrite. This process achieves dehydrogenative N-incorporation through a sequence of nitrosation, tautomerization, and cyclization, providing quinoxalin-2-ones in moderate to good yields with good functional group tolerance. researchgate.netorganic-chemistry.org

Triazole Derivatives (e.g., 5-Amine-4-carbamoyl-1,2,3-triazoles)

This compound plays a role in the synthesis of 1,2,3-triazole derivatives, including 5-amine-4-carbamoyl-1,2,3-triazoles. One synthetic route involves the reaction of benzyl (B1604629) azides with cyanoacetamide to yield 1-substituted-5-amino-4-carbamoyl-1,2,3-triazoles. researchgate.net Another process for preparing 5-Amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide involves reacting 3,5-dichloro-4-(4'-chlorobenzoyl)benzyl azide (B81097) with cyanoacetamide in the presence of a base such as potassium carbonate in hot acetonitrile (B52724). google.com The cycloaddition of arylsulfonyl azides to cyanoacetamides can lead to 1-arylsulfonyl-5-amine-1,2,3-triazoles, which can undergo Dimroth rearrangement to form 1H-5-arylsulfonylamino-1,2,3-triazole. arkat-usa.org

Chromene and Chromenopyridine Derivatives

This compound is utilized in the synthesis of chromene and chromenopyridine derivatives. Cycloaddition reactions of cyanoacetamide with salicylaldehyde (B1680747) can furnish chromene derivatives, with the specific product depending on the reaction conditions. mdpi.comderpharmachemica.com For example, the reaction of a cyanoacetamide derivative with salicylaldehyde in ethanol using ammonium acetate (B1210297) as a catalyst can yield 2-imino-2H-chromene-3-carboxamide derivatives. derpharmachemica.comrjpbcs.com Chromenopyridine derivatives can be obtained by reacting chromene derivatives with compounds like malononitrile or ethyl cyanoacetate (B8463686). derpharmachemica.comrjpbcs.comorientjchem.org A one-pot three-component reaction involving 2,2-dialkylchroman-4-ones, this compound, and 4-substituted aldehydes has also been reported for the synthesis of chromenopyridines. mdpi.com

Other Annulated and Condensed Heterocyclic Systems

The reactivity of this compound extends to the synthesis of various other annulated and condensed heterocyclic systems. Cyanoacetamide derivatives are versatile synthetic intermediates due to their accessibility and tendency to undergo nucleophilic additions. orientjchem.org The carbonyl and cyano functions, along with the active hydrogen on the methylene (B1212753) group, enable reactions with bidentate reagents to form a variety of heterocyclic compounds. sapub.orgtubitak.gov.tr Examples include the synthesis of bis(2-oxopyridine, 2-iminochromene, chromeno[3,4-c]pyridine, and benzochromeno[3,4-c]pyridine) derivatives using bis(this compound) as a precursor. orientjchem.orgorientjchem.orgresearchgate.net Cyanoacetamide-based multicomponent reactions have been employed to synthesize heteroannulated pyrimidones, such as thienopyrimidones, quinolinopyrimidones, and indolopyrimidones. beilstein-journals.org

Role of this compound as a Versatile Building Block in Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis due to its polyfunctional nature, possessing both electrophilic and nucleophilic sites. The active methylene group can participate in condensation and substitution reactions, while the carbonyl and cyano groups can react with bidentate reagents. ekb.egsapub.orgtubitak.gov.tr This reactivity profile allows for its incorporation into diverse molecular structures, serving as a key intermediate in the preparation of a wide range of organic compounds, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its utility is evident in the synthesis of various heterocyclic rings of different sizes and with varying numbers of heteroatoms. sapub.orgtubitak.gov.tr The synthesis of cyanoacetamides themselves can be achieved through methods such as the reaction of substituted amines with alkyl cyanoacetates. researchgate.netsapub.orgtubitak.gov.tr

Research on Biological and Pharmacological Activities of 2 Cyanoacetamide Derivatives

Antimicrobial Research

The antimicrobial potential of 2-cyanoacetamide derivatives has been a major area of investigation, with studies exploring their efficacy against a range of bacteria and fungi. These compounds serve as versatile synthons for the creation of various heterocyclic structures that exhibit antimicrobial activity. ekb.eg

Antibacterial Activity Studies (e.g., against Escherichia coli and Staphylococcus aureus)

Numerous studies have evaluated the antibacterial activity of newly synthesized this compound derivatives against both Gram-positive and Gram-negative bacteria, including prominent strains like Escherichia coli and Staphylococcus aureus. Research indicates that many synthesized compounds demonstrate moderate to excellent antibacterial activity when compared to standard drugs. ekb.eg For instance, a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides, synthesized from 2-cyano-3-mercapto-3-phenylaminoacrylamides, were tested against five bacterial strains, including methicillin-resistant Staphylococcus aureus (ATCC 43300) and Escherichia coli (ATCC 25922). fabad.org.tr Some 4-thiazolidinone (B1220212) derivatives showed high antibacterial activity against Staphylococcus aureus, with growth inhibition ranging from 85.3% to 97.9%. fabad.org.tr However, these compounds did not exhibit antibacterial activity against the tested Gram-negative bacteria. fabad.org.tr

Another study synthesized novel pyrano[2,3-c]pyrazole derivatives from the condensation of ethyl acetoacetate, aryl/heteroaryl aldehyde, hydrazine (B178648) hydrate, and this compound. saspublishers.com These compounds were evaluated against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). saspublishers.com Most of these compounds displayed mild to moderate activity against both bacterial strains. saspublishers.com

N-(4-(N-carbamimidoylsulfamoyl)phenyl)-2-cyanoacetamide and its acrylamide (B121943) derivatives have also been synthesized and evaluated for antimicrobial activity against multidrug-resistant bacteria. nih.gov Some of the 2-cyanoacrylamide derivatives showed good to promising activity. nih.gov For example, a 3-(3-hydroxy-4-methoxyphenyl)-acrylamide derivative exhibited higher activity against antibacterial strains compared to other tested derivatives. nih.gov

Furthermore, novel thiourea (B124793) derivatives incorporating different moieties have been synthesized and screened for biological activities. mdpi.com One such compound, where ethyl acetate (B1210297) was replaced with cyanoacetamide, demonstrated significant antimicrobial activity against almost all tested strains, with inhibition zone diameters ranging from 18 ± 0.41 to 42 ± 0.30 mm and MIC values from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL against various bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.com

Table 1: Representative Antibacterial Activity of this compound Derivatives

| Derivative Type | Tested Bacteria | Observed Activity | Reference |

| 4-thiazolidinone derivatives | Staphylococcus aureus, Escherichia coli, etc. | High activity against S. aureus, inactive against Gram-negative | fabad.org.tr |

| Pyrano[2,3-c]pyrazole derivatives | Staphylococcus aureus, Escherichia coli | Mild to moderate activity | saspublishers.com |

| 2-cyanoacrylamide derivatives | Multidrug-resistant bacteria | Good to promising activity | nih.gov |

| Thiourea derivatives | Various Gram-positive and Gram-negative bacteria | Significant activity against most tested strains | mdpi.com |

Antifungal Activity Studies (e.g., against Aspergillus flavus and Candida albicans)

Research has also explored the antifungal properties of this compound derivatives against various fungal species, including Aspergillus flavus and Candida albicans. Newly synthesized heterocyclic compounds, including those derived from this compound, have been screened for their antifungal activity. ekb.eg For instance, some synthesized compounds showed moderate to excellent antifungal activity against Candida albicans and Aspergillus flavus in agar (B569324) diffusion methods. ekb.eg While some compounds were effective against Candida albicans, many showed inactivity against Aspergillus flavus. ekb.eg

Pyrano[2,3-c]pyrazole derivatives synthesized using this compound have also been evaluated for antifungal activity against Aspergillus niger. saspublishers.com Some of these compounds exhibited remarkable antifungal activity against this strain. saspublishers.com

Another class of derivatives, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have demonstrated broad-spectrum antifungal activity against various fungi, including Aspergillus fumigatus and dermatophytes. uantwerpen.be One compound from this series showed promising activity against Aspergillus fumigatus with a MIC value below 3 µg/mL, although it was modestly active against Aspergillus flavus. uantwerpen.be

Research on novel thiourea derivatives also indicated excellent antifungal activity against Aspergillus flavus for certain compounds, with MIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL. mdpi.com

Table 2: Representative Antifungal Activity of this compound Derivatives

| Derivative Type | Tested Fungi | Observed Activity | Reference |

| Novel heterocycles | Aspergillus flavus, Candida albicans | Moderate to excellent activity against C. albicans, mostly inactive against A. flavus | ekb.eg |

| Pyrano[2,3-c]pyrazole derivatives | Aspergillus niger | Remarkable antifungal activity | saspublishers.com |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Aspergillus fumigatus, Aspergillus flavus, dermatophytes | Broad-spectrum activity, promising against A. fumigatus | uantwerpen.be |

| Thiourea derivatives | Aspergillus flavus | Excellent antifungal activity | mdpi.com |

Research on Antimicrobial Agents for Animal Healthcare

This compound is explored in the research and development of antimicrobial agents intended for use in animal healthcare to treat infections in livestock and companion animals. Its derivatives have been investigated for their potential to combat bacterial and fungal infections in animals. multichemindia.com Additionally, this compound can serve as a chemical intermediate in the synthesis of various veterinary pharmaceuticals, including those targeting parasitic infections. multichemindia.com

Anticancer and Antitumor Research

The potential of this compound derivatives as anticancer and antitumor agents has been investigated. Research has focused on synthesizing novel derivatives and evaluating their cytotoxic activities against various human cancer cell lines. For instance, novel pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antitumor activity. africaresearchconnects.com This research involved the creation of cyanoacetamide derivatives through a reaction with a pyrimidine derivative, leading to a diverse range of heterocyclic compounds. africaresearchconnects.com These compounds were tested against human cancer cell lines, including hepatocellular carcinoma, colon cancer, and mammary gland breast cancer, showing a spectrum of cytotoxic activity. africaresearchconnects.com Some compounds emerged as potent candidates for further development in cancer treatment. africaresearchconnects.com

Another study synthesized novel N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety and evaluated their cytotoxic activities against different human cancer cell lines, such as breast (MCF-7, T47D, MDA MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. researchgate.net, nih.gov Certain compounds showed the highest cytotoxicity against PC3 and HepG2 cells and exhibited apoptotic, anti-metastatic, and anti-angiogenic effects. researchgate.net, nih.gov

Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with aliphatic linkers have also been synthesized and tested as potential anticancer agents against HepG2, MCF-7, HCT-116, and BJ1 cells. nih.gov Some of these compounds demonstrated promising activity against HepG2 cells, with IC50 values comparable to or lower than the reference drug doxorubicin. nih.gov Structure-activity relationship studies suggested that increasing the length of the alkyl linker and the presence of bis-cyanoacrylamide moieties enhanced anticancer activity. nih.gov

Anti-inflammatory Research

Research has also explored the anti-inflammatory properties of this compound derivatives. Some studies have synthesized new pyrimidine derivatives and evaluated their anti-inflammatory activities. nih.gov While some compounds showed significant analgesic effects, all tested compounds, with one exception, demonstrated a significant anti-inflammatory effect in a carrageenan-induced paw edema model. nih.gov

Additionally, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their anti-inflammatory activities. innovareacademics.in Compounds containing phenolic substitution showed greater anti-inflammatory activity, with percentage inhibition of rat paw edema comparable to the standard drug diclofenac. innovareacademics.in

Insecticidal and Pesticidal Activity Research

The insecticidal and pesticidal potential of this compound derivatives has been investigated, particularly against agricultural pests. Studies have synthesized new cyanoacetamide derivatives and evaluated their efficacy against insects like the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis). , ekb.eg

Three new cyanoacetamide derivatives were synthesized and tested against the third instar larvae of Spodoptera littoralis and the adult stage of Phenacoccus solenopsis. , ekb.eg All three compounds exhibited high toxicity against Phenacoccus solenopsis. , ekb.eg One of the compounds was more toxic against Spodoptera littoralis compared to the other two. , ekb.eg Based on LC50 values, this compound was identified as the most toxic to the third instar larvae of Spodoptera littoralis. ekb.eg

Recent research continues to evaluate synthesized cyanoacetamide derivatives as novel insecticidal agents against the cotton leafworm Spodoptera littoralis. nih.gov Comprehensive biochemical and computational analyses have been employed to understand their mechanism of action. nih.gov Certain tested compounds have shown remarkable toxicity against the larvae, with one compound exhibiting a particularly promising profile (LC50 = 14.740 mg/L). nih.gov Biochemical assessments revealed that these compounds significantly modulated key enzymatic systems in the insects. nih.gov

Another study focused on the insecticidal activity of new heterocyclics scaffolded on a hydrazide-hydrazone derivative, which was synthesized using cyanoacetohydrazide. researchgate.net These compounds were tested against Spodoptera littoralis, and one arylidene derivative showed potent activity, comparable to a known insecticide. researchgate.net

Table 3: Representative Insecticidal Activity of this compound Derivatives

| Derivative Type | Tested Pests | Observed Activity | Reference |

| New cyanoacetamide derivatives | Spodoptera littoralis, Phenacoccus solenopsis | High toxicity against P. solenopsis, varying toxicity against S. littoralis | , ekb.eg |

| Synthesized cyanoacetamide derivatives | Spodoptera littoralis | Remarkable toxicity against larvae | nih.gov |

| Heterocyclics scaffolded on cyanoacetohydrazide | Spodoptera littoralis | Potent insecticidal activity for one derivative | researchgate.net |

Evaluation against Agricultural Pests (e.g., cotton leafworm, cotton mealybug)

Synthesized cyanoacetamide derivatives have been evaluated for their potential insecticidal activity against significant agricultural pests such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis). Studies have investigated the efficacy of specific derivatives under laboratory conditions. For instance, research evaluated three new cyanoacetamide derivatives: 2-cyano-N-(2-hydroxyphenyl) acetamide (B32628) (compound 1), (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide (compound 2), and 1-(2-hydroxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (compound 3) against the 3rd instar larvae of S. littoralis and the adult stage of P. solenopsis. ekb.egresearchgate.net

Against the cotton mealybug, compounds 1 and 2 demonstrated high toxicity, exhibiting mortality percentages of 98% and 99%, respectively, at a concentration of 2000 ppm after 48 hours. ekb.egresearchgate.net Compound 3 also showed significant toxicity with a mortality percentage of 95.7% at the same concentration and time frame. ekb.egresearchgate.net Based on LC50 values, compound 1 was found to be the most toxic against P. solenopsis with an LC50 of 213 ppm, followed by compound 2 (249 ppm) and compound 3 (428 ppm). ekb.egresearchgate.net

The evaluation against the 3rd instar larvae of S. littoralis showed that compound 2 was more toxic compared to compounds 1 and 3, which exhibited very low toxicity against this pest. ekb.eg

Further studies have systematically evaluated synthesized cyanoacetamide derivatives as insecticidal agents, noting that some compounds demonstrated notable toxicity against cotton leafworm larvae. acs.org Biochemical assessments in such research have indicated that these compounds can significantly modulate key enzymatic systems in the pests, including acetylcholinesterase and detoxification enzymes. acs.org

Toxicity of Synthesized Cyanoacetamide Derivatives Against Cotton Pests

| Compound | Pest | Stage | Concentration (ppm) | Exposure Time (hours) | Mortality (%) | LC50 (ppm) |

|---|---|---|---|---|---|---|

| 2-cyano-N-(2-hydroxyphenyl) acetamide (1) | Cotton Mealybug (P. solenopsis) | Adult | 2000 | 48 | 98 | 213 |

| (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide (2) | Cotton Mealybug (P. solenopsis) | Adult | 2000 | 48 | 99 | 249 |

| 1-(2- hydroxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3) | Cotton Mealybug (P. solenopsis) | Adult | 2000 | 48 | 95.7 | 428 |

| (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide (2) | Cotton Leafworm (S. littoralis) | 3rd instar larvae | - | - | More toxic than 1 and 3 | - |

| 2-cyano-N-(2-hydroxyphenyl) acetamide (1) | Cotton Leafworm (S. littoralis) | 3rd instar larvae | - | - | Very low toxicity | - |

| 1-(2- hydroxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (3) | Cotton Leafworm (S. littoralis) | 3rd instar larvae | - | - | Very low toxicity | - |

Investigation of Enzyme Mechanisms and Cellular Processes

This compound is utilized in biochemical research to investigate enzyme mechanisms and cellular processes. multichemindia.com Its application extends to the study of enzymes involved in various biological functions. For example, this compound has been employed in the spectrophotometric assay of polygalacturonase (PG) activity, an enzyme crucial in the process of fruit ripening. mdpi.com This method involves the derivatization of the reaction product with UV-absorbing this compound to facilitate spectrophotometric analysis. mdpi.com

Furthermore, derivatives of this compound, such as novel pyrazole–indole hybrids, have been the subject of enzymatic assays to understand their mechanisms of action at a cellular level, particularly in the context of potential therapeutic applications. acs.org These studies have included investigations against enzymes like caspase-3, Bcl-2, Bax, and CDK-2 kinase enzymes to elucidate the cellular pathways affected by these compounds. acs.org

Research into Antioxidant Activity

Research has explored the antioxidant potential of synthesized cyanoacetamide derivatives. Several studies have evaluated the ability of these compounds to scavenge free radicals, such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide, which are key indicators of antioxidant activity. rjpbcs.com

In one study, the antioxidant activity of cyanoacetylation products of multi-substituted 2-aminothiophenes was assessed. rjpbcs.com Among the evaluated compounds, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide and 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide demonstrated notable antioxidant activity, comparable to that of ascorbic acid, a standard antioxidant. rjpbcs.com

Another investigation focused on the antioxidant activity of alkyl 4-(2-cyanoacetamido)benzoates. The synthesized compounds were evaluated for their ability to scavenge DPPH and nitric oxide free radicals. The results indicated that these compounds possessed antioxidant activity, with butyl 4-(2-cyanoacetamido)benzoate exhibiting the highest activity among the tested derivatives in both free radical scavenging models. The study also suggested that the antioxidant activity of these compounds increased with the increase in the alkyl chain length of the ester group.

Other research has also highlighted the antioxidant activity of various cyanoacetamide derivatives, including indolyl-based compounds, assessed using methods such as the ABTS method and the phosphomolybdenum technique. researchgate.nettandfonline.com These findings suggest that the cyanoacetamide scaffold can be incorporated into molecules with potential antioxidant properties.

Selected Examples of Antioxidant Activity of Cyanoacetamide Derivatives

| Compound Type | Assay Method | Key Finding |

|---|---|---|

| Cyanoacetylation products of multi-substituted 2-aminothiophenes (e.g., 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide, 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide) | DPPH and Nitric Oxide radical scavenging | Exhibited significant antioxidant activity, comparable to ascorbic acid. rjpbcs.com |

| Alkyl 4-(2-cyanoacetamido)benzoates (e.g., Butyl 4-(2-cyanoacetamido)benzoate) | DPPH and Nitric Oxide radical scavenging | Showed antioxidant activity, with activity increasing with alkyl chain length. Butyl derivative showed highest activity. |

| Indolyl-based cyanoacetamide derivatives | ABTS method, Phosphomolybdenum technique | Some compounds exhibited promising inhibitory antioxidant activity. researchgate.nettandfonline.com |

Research on Vitamin B6 Synthesis

This compound plays a significant role as a starting material or key intermediate in the chemical synthesis of Vitamin B6 (pyridoxine). multichemindia.com Various synthetic routes to Vitamin B6 utilize this compound in condensation reactions to form crucial pyridine (B92270) ring structures that are precursors to the vitamin. scribd.comtandfonline.comtandfonline.com

One notable method involves the condensation of this compound with ethyl dehydrolevulinate in the presence of a basic catalyst, such as piperidine (B6355638). scribd.comtandfonline.comtandfonline.com This reaction yields ethyl 2-methyl-5-cyano-6-pyridone-4-carboxylate, an important intermediate in Vitamin B6 synthesis. scribd.comtandfonline.comtandfonline.com Starting from this pyridone derivative, a total synthesis of Vitamin B6 can be achieved through a series of subsequent chemical transformations. scribd.comtandfonline.com

Enzymatic approaches to synthesizing Vitamin B6 precursors have also been explored, utilizing this compound as a substrate. researchgate.net For instance, the lipase (B570770) from Candida rugosa has been shown to catalyze the addition reaction between this compound and 1-ethoxy-2,4-pentanedione, leading to the formation of 3-cyano-4-(ethoxymethyl)-6-methyl-2-pyridone, another important precursor in Vitamin B6 synthesis. researchgate.net Kinetic studies of this enzymatic reaction have provided insights into the reaction mechanism and enzyme affinity for the substrates. researchgate.net

Research on Industrial and Material Science Applications of 2 Cyanoacetamide

Polymer and Resin Production

2-Cyanoacetamide is utilized in the production of specific polymers and resins. multichemindia.comchemimpex.com Its incorporation can contribute to the development of materials with enhanced properties. multichemindia.comchemimpex.com

Development of Copolymers with Enhanced Properties

The presence of this compound in copolymer structures can lead to improved mechanical properties and stability. multichemindia.com Research has explored the synthesis and properties of copolymers incorporating cyanoacetamide derivatives. For instance, novel octyl 2-cyano-3-phenyl-2-propenoates have been synthesized and copolymerized with styrene. researchgate.net These copolymers exhibited high glass transition temperatures (Tg) compared to polystyrene, indicating a significant decrease in chain mobility attributed to the high dipolar character of the trisubstituted ethylene (B1197577) monomer unit. researchgate.net Decomposition studies of these copolymers in nitrogen showed a two-step process. researchgate.net

Azo Dyes and Pigment Production for Textile Industry

This compound is used as an intermediate in the production of azo dyes and other coloring agents for the textile industry. multichemindia.com Its ability to form chromophores is leveraged to produce vibrant and long-lasting colors for fabrics. multichemindia.com Azo dyes, characterized by the -N=N- functional group, are a significant class of synthetic dyes used extensively in the textile industry. wikipedia.orgnih.gov They are typically synthesized through a diazotization and coupling reaction. nih.gov this compound derivatives can be involved in these coupling reactions to create various azo dye structures. researchgate.netresearchgate.net For example, N-methyl-2-cyanoacetamide is listed as a pigment intermediate. minalintermediates.com

Agrochemical Formulations (Pesticides, Herbicides, Fertilizers)

This compound is utilized as an intermediate in the production of agrochemicals, including pesticides and herbicides. multichemindia.comchemimpex.com It contributes to formulations designed to control pests and weeds in agriculture. multichemindia.com

Slow-Release Fertilizers

In some applications, this compound can be used in the production of slow-release fertilizers. multichemindia.com These fertilizers are designed to provide a controlled release of nutrients into the soil, promoting long-term plant growth without the need for frequent reapplication. multichemindia.comufl.eduaglukon.com Combining cyanoacetamide with slow-release nitrogen fertilizers, for instance, can help ensure a steady supply of nutrients for crops over an extended period. alibaba.com Slow-release fertilizers can be either inorganic or organic and extend nutrient bioavailability significantly longer than quick-release fertilizers. ufl.edu Their nutrient release pattern is often dependent on soil and climatic conditions, particularly microbial activity, moisture, and temperature. ufl.eduaglukon.com

Corrosion Inhibition Studies Using this compound Derivatives

Derivatives of this compound have been investigated for their potential as corrosion inhibitors for various metals and alloys in different corrosive environments. nih.govresearchgate.netelectrochemsci.orgbu.edu.egscispace.comraftpubs.com Studies have explored their effectiveness in inhibiting the corrosion of materials such as mild steel, carbon steel, and aluminum. nih.govresearchgate.netelectrochemsci.orgbu.edu.egraftpubs.comscielo.br The inhibition efficiency of these derivatives is often found to increase with increasing concentration. researchgate.netbu.edu.egscielo.br

Adsorption Mechanisms on Metal Surfaces

The corrosion inhibition by organic compounds, including this compound derivatives, is primarily attributed to their adsorption onto the metal surface. researchgate.netelectrochemsci.orgbu.edu.egraftpubs.comscielo.br This adsorption forms a protective layer or film that acts as a barrier between the metal surface and the corrosive medium, blocking active sites and suppressing both anodic and cathodic reactions. electrochemsci.orgbu.edu.egraftpubs.com

Adsorption mechanisms can involve both physisorption and chemisorption. electrochemsci.orgscielo.br Physisorption typically involves electrostatic interactions between charged metal surfaces and charged inhibitor species in the solution. electrochemsci.org Chemisorption, on the other hand, involves charge sharing or transfer from the inhibitor molecules to the metal surface. electrochemsci.org Studies on this compound derivatives as corrosion inhibitors have indicated that their adsorption on metal surfaces can follow various isotherms, such as the Langmuir or Frumkin adsorption isotherms. nih.govresearchgate.netscispace.comscielo.br The negative values of the free energy change of adsorption (ΔGads) calculated from adsorption studies indicate that the adsorption process is spontaneous. scielo.br The presence of heteroatoms like nitrogen and oxygen, as well as pi electrons in the structure of cyanoacetamide derivatives, facilitates their interaction and adsorption onto the metal surface. researchgate.netscispace.com Theoretical studies, such as Density Functional Theory (DFT) and Monte Carlo simulations, are often employed to understand the electronic structure of the inhibitors and their adsorption behavior on metal surfaces at a molecular level. nih.govraftpubs.com These studies can help correlate the molecular structure with the inhibition performance and adsorption mechanisms. nih.govraftpubs.com

Electrochemical Behavior in Corrosion Inhibition

Research has explored the electrochemical behavior of this compound derivatives in the context of corrosion inhibition. Studies have investigated the use of arylazo (1-naphthyl-2-cyanoacetamide) derivatives as corrosion inhibitors for materials like Inconel 800 in chloride solutions x-mol.netresearchgate.netnih.gov. Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), have been employed to assess their performance nih.gov.

Detailed research findings indicate that certain cyanoacetamide derivatives can suppress both anodic and cathodic reactions by adsorbing onto the metal surface and blocking active sites raftpubs.com. This adsorption forms a protective film, which can decrease surface heterogeneity raftpubs.com. EIS measurements have shown that increasing the concentration of these inhibitors leads to an increase in both the inhibition efficiency (η%) and the charge transfer resistance (Rt), while the electrochemical double layer capacity (Cdl) decreases raftpubs.com. The experimental impedance data can be analyzed using equivalent circuit models for the electrode/electrolyte interface raftpubs.com.

Theoretical studies, including Density Functional Theory (DFT) and Monte Carlo simulations, support the experimental findings, suggesting that these compounds can adsorb onto metal surfaces, such as the Fe (110) surface, in a parallel orientation researchgate.netnih.gov. These theoretical calculations can correlate the electronic structure parameters of the inhibitor molecules with their inhibition performance scielo.br. The adsorption of the inhibitor on the metal surface has been found to obey the Langmuir adsorption isotherm in some cases nih.govscielo.br.

Studies on novel derivatives of 1-naphthyl-2-cyanoacetamide (NCDs) have demonstrated promising corrosion inhibition properties for Inconel 800 in HCl solutions nih.gov. The inhibition efficiency of these NCDs has been reported to increase with increasing inhibitor dose researchgate.net. For example, efficiencies of 91.8% and 95.7% were observed for NCD1 and NCD2, respectively, at an optimal concentration of 21 × 10⁻⁶ mol/L at 298 K researchgate.net. Tafel plot analysis suggests that these NCDs act as mixed-type inhibitors and follow an isothermal Langmuir adsorption mechanism researchgate.netnih.gov. Surface analysis techniques like SEM, EDX, FTIR, and AFM have been utilized to confirm the surface morphology and inhibitor adsorption on the metal surface researchgate.netnih.gov.

Water Treatment Applications (Biocides & Disinfectants)

This compound itself, and more notably its derivatives, have applications in water treatment as biocides and disinfectants multichemindia.com. One prominent derivative used in this context is 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA) researchgate.netatamanchemicals.com. DBNPA is characterized as a fast-acting biocide that undergoes rapid hydrolysis in water atamanchemicals.com. This instability is considered advantageous as it allows for quick microbial kill followed by rapid degradation into products such as ammonia (B1221849), bromide ions, dibromoacetonitrile, and dibromoacetic acid, depending on the conditions atamanchemicals.com.

DBNPA functions similarly to typical halogen biocides atamanchemicals.com. It exhibits a broad spectrum of activity against various microorganisms, including bacteria, fungi, yeast, algae, biological slime, and pathogenic microorganisms atamanchemicals.com. Its rapid sterilization capability is highlighted, with reports indicating over 99% sterilization within 5-10 minutes atamanchemicals.com.